molecular formula C₂₅H₂₈N₂O₁₀S B1141082 Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide CAS No. 625853-75-0

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide

Cat. No.: B1141082
CAS No.: 625853-75-0
M. Wt: 548.56
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Description

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a major glucuronidated metabolite of pioglitazone, a thiazolidinedione-class antidiabetic drug. Glucuronidation, a phase II metabolic process, involves the conjugation of glucuronic acid to the parent drug or its hydroxylated derivatives, enhancing water solubility for renal or biliary excretion . This metabolite is structurally characterized by the addition of a β-D-glucuronide moiety to the hydroxylated pioglitazone backbone (CAS: 625853-75-0; molecular weight: 548.56 g/mol) . Analytical quantification methods, such as LC-MS/MS, are critical for studying its pharmacokinetics, given its presence in biological matrices like plasma and brain tissue .

Properties

IUPAC Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAGOPCVGUPPM-QTAXELPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Pioglitazone.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Studied for its potential therapeutic effects and pharmacokinetics in the treatment of diabetes and related conditions.

    Industry: Utilized in the development of new drugs and formulations .

Mechanism of Action

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .

Comparison with Similar Compounds

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide

  • Structural Differences : M-IV differs in hydroxylation position compared to M-VII, altering its interaction with metabolic enzymes like β-glucuronidase .
  • Pharmacokinetics : M-IV exhibits a molecular weight of 548.56 g/mol (CAS: 625853-76-1), identical to M-VII, but distinct chromatographic retention times in UPLC-MS/MS analyses suggest divergent physicochemical properties .
  • Enzymatic Stability : Both M-IV and M-VII are hydrolyzed by β-glucuronidase, leading to reduced LC-MS/MS signals post-hydrolysis .

Pioglitazone N-β-D-Glucuronide

  • Structural Basis : Conjugation occurs at the nitrogen atom of the thiazolidinedione ring (CAS: 1296832-75-1; molecular weight: 532.57 g/mol) .
  • Metabolic Fate : Unlike hydroxy metabolites, N-glucuronides are less susceptible to hydrolysis by β-glucuronidase, resulting in prolonged systemic exposure .

Glucuronides of Other Antidiabetic and Neuroactive Agents

MSDC-0160 Metabolites

  • Pharmacological Profile: MSDC-0160, an isomer of pioglitazone metabolites, forms hydroxy metabolites with minimal PPARγ activation but retains antidiabetic efficacy.
  • Clinical Relevance : Reduced PPARγ binding may lower adverse effects (e.g., edema) compared to pioglitazone derivatives .

Rosiglitazone Glucuronides

  • Analytical Differentiation : Rosiglitazone glucuronides are distinguished from pioglitazone metabolites via MRM transitions (e.g., m/z 358→135 vs. 357→134 for pioglitazone) in LC-MS/MS .

Non-Thiazolidinedione Glucuronides

Apigenin 7-O-β-Glucuronide

  • Structural Comparison: Shares the β-D-glucuronide moiety but lacks the thiazolidinedione ring. Its flavonoid backbone confers antioxidant properties absent in M-VII .
  • Metabolic Stability : Similar susceptibility to β-glucuronidase hydrolysis, as observed in pioglitazone glucuronides .

Salicylic Acid β-D-Glucuronide

  • Functional Contrast: Used as a biomarker for aspirin metabolism, this phenolic glucuronide exhibits faster hydrolysis rates than acyl-glucuronides (e.g., M-VII), impacting bioavailability .

Data Tables

Table 1. Physicochemical Properties of Selected Glucuronides

Compound CAS Number Molecular Weight (g/mol) Key Metabolic Enzyme
Hydroxy Pioglitazone (M-VII) β-D-Glucuronide 625853-75-0 548.56 β-Glucuronidase
Hydroxy Pioglitazone (M-IV) β-D-Glucuronide 625853-76-1 548.56 β-Glucuronidase
Pioglitazone N-β-D-Glucuronide 1296832-75-1 532.57 UDP-Glucuronosyltransferase
Apigenin 7-O-β-Glucuronide 29741-09-1 462.39 β-Glucuronidase

Table 2. Pharmacokinetic Comparison

Compound Blood-Brain Barrier Penetration PPARγ Activation Hydrolysis Rate (β-Glucuronidase)
Hydroxy Pioglitazone (M-VII) β-D-Glucuronide Not reported Low High
MSDC-0160 Hydroxy Metabolite Yes Minimal Moderate
Salicylic Acid β-D-Glucuronide No N/A Very High

Key Research Findings

Metabolic Stability : Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is rapidly hydrolyzed in vitro, necessitating enzymatic inhibition during LC-MS/MS quantification to avoid underestimation .

Therapeutic Potential: Unlike MSDC-0160 metabolites, M-VII retains partial PPARγ activity, which may contribute to pioglitazone’s insulin-sensitizing effects but also increase side-effect risks .

Analytical Challenges : Co-elution with other glucuronides (e.g., M-IV) requires high-resolution mass spectrometry for differentiation .

Biological Activity

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a significant metabolite of Pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This compound is characterized by its glucuronide conjugate form, which enhances its solubility and bioavailability. Understanding the biological activity of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is crucial for evaluating its potential therapeutic benefits and mechanisms of action.

  • Molecular Formula : C₃₂H₃₈N₂O₈S
  • Molecular Weight : Approximately 548.56 g/mol
  • Structure : Contains multiple hydroxyl groups and a thiazolidinedione moiety, contributing to its biological activity and interaction with various biological targets.

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide retains pharmacological properties associated with Pioglitazone. It primarily acts by:

  • Insulin Sensitization : Enhances insulin sensitivity in peripheral tissues, which is beneficial in managing blood glucose levels in type 2 diabetes patients.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.
  • Lipid Metabolism Regulation : Influences lipid profiles by decreasing triglycerides and increasing HDL cholesterol levels, which are important for cardiovascular health.

Biological Activity

The biological activity of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide can be summarized as follows:

Activity Mechanism Outcome
Insulin SensitizationActivation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma)Improved glucose homeostasis
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation
Lipid Profile ImprovementModulation of lipid metabolismDecreased triglycerides, increased HDL
Cardiovascular ProtectionAnti-atherogenic effectsLower risk of cardiovascular events

Clinical Studies and Case Reports

  • Clinical Efficacy : In clinical studies involving over 4,700 subjects treated with Pioglitazone, significant improvements in glycemic control were observed. The addition of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide could enhance these effects due to its role as an active metabolite .
  • Lipid Profile Alterations : Patients on Pioglitazone therapy exhibited mean decreases in triglycerides and increases in HDL cholesterol. Hydroxy Pioglitazone's influence on lipid metabolism suggests similar or enhanced effects when compared to the parent compound .
  • Long-term Outcomes : A follow-up study indicated that the glucose-lowering effects of pioglitazone persist for at least one year, suggesting that its metabolites, including Hydroxy Pioglitazone (M-VII) β-D-Glucuronide, may contribute to sustained glycemic control .

Experimental Studies

Experimental studies in animal models have shown that Hydroxy Pioglitazone (M-VII) β-D-Glucuronide can significantly reduce markers of insulin resistance and improve metabolic parameters in conditions such as non-alcoholic steatohepatitis (NASH) .

Safety Profile

While Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is generally well-tolerated, potential adverse effects mirror those associated with Pioglitazone:

  • Weight Gain : Commonly reported among patients using pioglitazone.
  • Hematologic Changes : A slight decline in hemoglobin levels has been observed but remains within normal limits .
  • Bladder Cancer Risk : Increased incidence reported in long-term users of pioglitazone; however, specific data on Hydroxy Pioglitazone's role remains limited .

Q & A

Basic Research Questions

Q. How is Hydroxy Pioglitazone (M-VII) β-D-Glucuronide synthesized and characterized in preclinical studies?

  • Methodology : The synthesis involves Mitsunobu coupling of the parent drug (Pioglitazone) with allyl glucuronate, followed by Pd(0)-mediated deprotection to yield the pure acyl glucuronide metabolite. Structural validation is performed via NMR, high-resolution mass spectrometry (HRMS), and chromatographic purity assessments (e.g., HPLC-UV) . Key steps include regioselective iodination and Ullmann coupling for diarylamine intermediates, ensuring stereochemical fidelity .

Q. What analytical techniques are used to distinguish Hydroxy Pioglitazone (M-VII) β-D-Glucuronide from its diastereomers or hydroxylated analogs (e.g., M-II, M-IV)?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Zeno CID/EAD data-dependent acquisition (DDA) enables differentiation. For example, Zeno EAD provides positional hydroxylation data, resolving ambiguities between M-II (5-hydroxy), M-IV (4'-hydroxy), and M-VII (specific β-D-glucuronide) using product ion spectral matching and retention time alignment .

Q. What is the metabolic fate of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide in vivo?

  • Methodology : Radiolabeled tracer studies combined with enzymatic hydrolysis (β-glucuronidase) in plasma/urine matrices quantify phase II metabolism. Metabolite profiling in rodents reveals secondary glucuronidation and glutathione adduct formation, particularly for hydroxylated intermediates like M-IV .

Advanced Research Questions

Q. How do inter-individual variations in UGT isoforms impact the pharmacokinetics of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide?

  • Methodology : Recombinant UGT enzyme assays (e.g., UGT1A3, UGT2B7) assess glucuronidation efficiency. Kinetic parameters (Km, Vmax) are derived using LC-MS/MS quantification. Population pharmacokinetic modeling integrates genotypic data (e.g., UGT polymorphisms) to predict clearance variability in human cohorts .

Q. What are the mechanistic implications of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide in drug-induced toxicity?

  • Methodology : In vitro reactive metabolite screening (e.g., trapping assays with glutathione or cyanide) identifies electrophilic intermediates. Covalent protein adduct formation is quantified via immunoblotting or LC-MS proteomics. Comparative studies with M-IV (5-hydroxy) reveal differential adduct profiles, implicating quinoneimine intermediates in hepatotoxicity .

Q. How can chiral separation techniques resolve enantiomeric impurities in synthetic batches of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide?

  • Methodology : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in ultra-high-performance liquid chromatography (UHPLC) achieve baseline separation. Method validation includes robustness testing against pH, temperature, and mobile phase composition. Impurity thresholds are established per ICH Q3A guidelines .

Q. What computational models predict the stability of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide under physiological conditions?

  • Methodology : Density functional theory (DFT) calculations simulate hydrolysis pathways (acyl migration, β-glucuronidase susceptibility). Molecular dynamics (MD) models assess solvent accessibility of the glucuronide moiety. Experimental validation uses accelerated stability testing (40°C/75% RH) with degradation kinetics analyzed via Arrhenius plots .

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